molecular formula C7H5Cl2FO B3031596 1,5-Dichloro-3-fluoro-2-methoxybenzene CAS No. 54300-72-0

1,5-Dichloro-3-fluoro-2-methoxybenzene

Cat. No.: B3031596
CAS No.: 54300-72-0
M. Wt: 195.01
InChI Key: IEBYEVLZVFRCRY-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-fluoro-2-methoxybenzene is an organic compound with the molecular formula C7H5Cl2FO. It is a derivative of benzene, where the hydrogen atoms at positions 1 and 5 are replaced by chlorine atoms, the hydrogen at position 3 is replaced by a fluorine atom, and the hydrogen at position 2 is replaced by a methoxy group (–OCH3). This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-3-fluoro-2-methoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. These methods may include the use of phase transfer catalysts and polar solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-fluoro-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups, while halogenation can introduce additional halogen atoms .

Scientific Research Applications

1,5-Dichloro-3-fluoro-2-methoxybenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-fluoro-2-methoxybenzene involves its interactions with molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which is stabilized by charge delocalization (resonance). This intermediate then undergoes proton loss to yield the substituted benzene ring .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-fluoro-2-methoxybenzene: This compound has a similar structure but with only one chlorine atom.

    1,3-Dichloro-2-methoxybenzene: This compound lacks the fluorine atom present in 1,5-Dichloro-3-fluoro-2-methoxybenzene.

    1,5-Dichloro-2-methoxybenzene: This compound lacks the fluorine atom at position 3.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. The combination of these substituents makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,5-dichloro-3-fluoro-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBYEVLZVFRCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40788219
Record name 1,5-Dichloro-3-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40788219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54300-72-0
Record name 1,5-Dichloro-3-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40788219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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